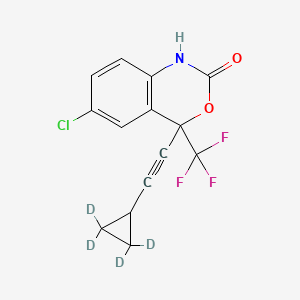

rac Efavirenz-d4

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H9ClF3NO2 |

|---|---|

Molecular Weight |

319.70 g/mol |

IUPAC Name |

6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |

InChI |

InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/i1D2,2D2 |

InChI Key |

XPOQHMRABVBWPR-LNLMKGTHSA-N |

Isomeric SMILES |

[2H]C1(C(C1([2H])[2H])C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F)[2H] |

Canonical SMILES |

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F |

Origin of Product |

United States |

Ii. Synthetic Pathways and Stereochemical Considerations for Rac Efavirenz D4 and Deuterated Metabolites

Methodologies for Deuterium (B1214612) Incorporation into Efavirenz (B1671121) Scaffold

The incorporation of deuterium into the Efavirenz molecule is typically achieved by introducing deuterated building blocks during the synthesis process. This approach allows for precise control over the location and number of deuterium atoms.

Site-specific deuteration is most effectively accomplished through the de novo synthesis of the target molecule using deuterated starting materials or reagents. nih.gov For Efavirenz-d4, the most common strategy involves the deuteration of the cyclopropyl (B3062369) ring. This is because the cyclopropyl group is introduced as a distinct fragment during the synthesis, making it a convenient point for isotopic labeling. The use of cyclopropyl-d4-acetylene as a key intermediate ensures that the four deuterium atoms are located specifically on this ring system, away from the sites of metabolic oxidation, which preserves the utility of the label during metabolic studies.

The synthesis of racemic Efavirenz has been extensively documented, and these established routes can be adapted for the preparation of rac Efavirenz-d4. A common synthetic pathway involves the following key steps:

Preparation of a Ketoaniline Precursor : The synthesis typically begins with a protected 4-chloroaniline (B138754) derivative, which is converted into a trifluoromethyl ketoaniline.

Addition of Deuterated Acetylide : The crucial step for deuterium incorporation is the addition of a deuterated cyclopropyl acetylide to the ketone. Specifically, the lithium salt of cyclopropyl-d4-acetylene is reacted with the ketoaniline precursor. This reaction creates the tertiary alcohol intermediate and establishes the carbon skeleton of the final molecule, now containing the d4-labeled cyclopropyl group.

Cyclization : Following the acetylide addition and deprotection of the aniline (B41778) nitrogen, the molecule is cyclized to form the benzoxazinone (B8607429) ring. This is often achieved using a phosgene (B1210022) equivalent, such as triphosgene (B27547) or 1,1'-carbonyldiimidazole, which reacts with the amino and hydroxyl groups to close the six-membered heterocyclic ring. google.comgoogle.com

This synthetic sequence produces racemic Efavirenz-d4, a 1:1 mixture of the (R) and (S) enantiomers.

Synthesis of Stable Isotope-Labeled Efavirenz Metabolites

Efavirenz undergoes extensive metabolism in vivo, primarily through oxidation by cytochrome P450 enzymes, followed by glucuronidation. nih.govresearchgate.net The synthesis of stable isotope-labeled versions of these metabolites is necessary for their use as reference standards in metabolic profiling and quantification.

The synthesis of deuterated hydroxylated metabolites can be achieved by chemical modification of the deuterated parent drug, this compound.

rac 8-Hydroxy Efavirenz-d4 : This is a major metabolite of Efavirenz. nih.gov Its deuterated form, rac 6-Chloro-4-(cyclopropyl-d4-ethynyl)-1,4-dihydro-8-hydroxy-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one, has been synthesized. usbio.net The synthesis can proceed from this compound through regioselective aromatic hydroxylation, or, more commonly, by adapting the primary Efavirenz synthesis from a starting material that already contains the 8-hydroxy group (in a protected form).

rac 7-Hydroxy and 8,14-Dihydroxy Efavirenz-d4 : The synthesis of these and other hydroxylated derivatives follows similar principles. The preparation of 7-hydroxy Efavirenz-d4 requires introducing a hydroxyl group at the 7-position of the aromatic ring. The 8,14-dihydroxy metabolite involves hydroxylation at both the 8-position of the aromatic ring and the cyclopropyl ring. researchgate.net Synthesizing the deuterated versions requires multi-step procedures that carefully control the regioselectivity of the oxidation reactions on the pre-formed this compound scaffold.

Glucuronidation is a Phase II metabolic process that conjugates hydroxylated metabolites with glucuronic acid to increase their water solubility and facilitate excretion. nih.govhyphadiscovery.com The chemical synthesis of these glucuronides is a late-stage process.

The general approach involves reacting a deuterated hydroxylated Efavirenz metabolite (the aglycone), such as 8-Hydroxy Efavirenz-d4, with an activated and protected glucuronic acid donor. A common donor is a glucuronyl bromide or trichloroacetimidate (B1259523) derivative. The reaction, typically carried out in the presence of a suitable promoter, forms the glucuronide linkage. Subsequent removal of the protecting groups from the glucuronic acid moiety yields the final deuterated glucuronidated metabolite, for example, 8-hydroxy-Efavirenz-d4-O-glucuronide. The UGT2B7 enzyme is primarily responsible for the N-glucuronidation of the parent Efavirenz. nih.gov A similar chemical approach can be used to synthesize the deuterated N-glucuronide directly from this compound.

Racemization and Stereoisomerism in Deuterated Efavirenz Compounds

Stereochemistry is a critical aspect of Efavirenz pharmacology, as the therapeutic activity resides almost exclusively in the (S)-enantiomer. nih.govnih.gov

Efavirenz possesses a single stereogenic center at the C4 position of the benzoxazinone ring. This is a quaternary carbon, meaning it is bonded to four non-hydrogen substituents (a trifluoromethyl group, a cyclopropylethynyl group, and two carbon atoms of the ring system). The term "this compound" explicitly denotes a racemic mixture, containing equal amounts of the (S)-Efavirenz-d4 and (R)-Efavirenz-d4 enantiomers.

The potential for racemization (the interconversion of enantiomers) is a key consideration for chiral drugs. However, for Efavirenz, racemization under physiological conditions is not a significant concern. Racemization often occurs at chiral centers that bear an acidic proton, which can be removed by a base to form a planar, achiral intermediate. Since the C4 stereocenter of Efavirenz has no attached proton, this common pathway for racemization is not possible.

The incorporation of deuterium can sometimes be used to slow down racemization at a chiral center that does contain a hydrogen atom, a phenomenon known as the deuterium kinetic isotope effect (DKIE). nih.govenamine.net However, because the stereocenter in Efavirenz is a quaternary carbon, this effect is not applicable. The deuterium atoms in this compound are located on the cyclopropyl ring, which is remote from the chiral center and does not influence its stereochemical stability. Therefore, the stereoisomeric properties of this compound are identical to those of non-deuterated racemic Efavirenz.

Chiral Synthesis and Resolution Techniques

Given that the physical and chemical properties of enantiomers are identical in an achiral environment, their separation from a racemic mixture, a process known as resolution, is required. pharmaguideline.com For this compound, the techniques are directly analogous to those used for non-labeled Efavirenz.

Classical Resolution: One of the foundational methods for chiral resolution is the conversion of the racemate into a pair of diastereomers by reacting it with a chiral resolving agent. wikipedia.org Since Efavirenz does not have a basic or acidic center for simple salt formation, this would typically involve derivatization at another part of the molecule. However, this method can be laborious and is often superseded by chromatographic techniques. wikipedia.org

Chromatographic Resolution: Chromatography is a powerful and widely used technique for separating enantiomers. nih.gov For this compound, preparative chiral column chromatography and Simulated Moving Bed (SMB) chromatography are highly effective methods for obtaining the individual enantiomers in high purity. google.com

Preparative High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus be separated. A preparative system can be used to isolate the separated (S)- and (R)-enantiomers of Efavirenz. google.comjfda-online.com

Simulated Moving Bed (SMB) Chromatography: SMB is a continuous purification process that offers higher productivity and lower solvent consumption compared to traditional batch chromatography. google.com It is particularly suitable for large-scale enantiomeric enrichment of Efavirenz, allowing for the separation of a starting mixture of enantiomers to produce the desired (S)-enantiomer with high chiral purity (e.g., 99.9%). google.com

Table 1: Overview of Chiral Resolution Techniques for Racemic Efavirenz

| Technique | Principle | Resolving Agent/Stationary Phase | Application |

|---|---|---|---|

| Diastereomeric Crystallization | Conversion of enantiomers into diastereomeric salts with different solubilities using a chiral resolving agent. pharmaguideline.comwikipedia.org | Chiral acids (e.g., tartaric acid) or bases (e.g., brucine). pharmaguideline.comwikipedia.org | Classical resolution method, less common now for Efavirenz. |

| Preparative Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to separation. google.com | Polysaccharide-based CSPs (e.g., CHIRALPAK AD-H). google.com | Isolation of pure enantiomers for research and production. google.comjfda-online.com |

| Simulated Moving Bed (SMB) | Continuous chromatographic process for separating binary mixtures, including enantiomers. google.com | Chiral Stationary Phase (CSP). | Large-scale, high-throughput purification of the desired (S)-enantiomer. google.com |

Stereochemical Purity Assessment of this compound

Assessing the stereochemical or enantiomeric purity is essential after a chiral synthesis or resolution to quantify the amount of the desired enantiomer relative to the unwanted one. For Efavirenz-d4, highly sensitive and accurate analytical methods, primarily chiral High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are employed. jfda-online.comsapub.org

The principle behind these methods involves the use of a chiral stationary phase (CSP), typically based on polysaccharide derivatives like cellulose (B213188) or amylose. sapub.orgasianpubs.org These CSPs contain chiral grooves that form transient diastereomeric complexes with the enantiomers. The enantiomer that forms the more stable complex is retained longer on the column, while the less stable one elutes first, allowing for their separation and quantification. sapub.org

Analytical Methods and Findings: Various validated methods have been developed for the enantiomeric separation of Efavirenz, which are directly applicable to its deuterated analogue. These methods are optimized for resolution, sensitivity, and speed.

Ultra-Performance Liquid Chromatography (UPLC): A rapid isocratic chiral UPLC method has been developed that achieves excellent separation (Resolution > 3.0) between the (R)- and (S)-enantiomers. This method is capable of quantifying the unwanted (R)-Efavirenz at very low levels. sapub.org

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase chiral HPLC methods are available. jfda-online.comasianpubs.org These methods have been validated according to regulatory guidelines and are suitable for quality control in bulk drug samples and formulations. jfda-online.comasianpubs.org The limit of detection (LOD) and limit of quantification (LOQ) for the unwanted (R)-isomer have been established, demonstrating the high sensitivity of these techniques. jfda-online.comasianpubs.org

Table 2: Chiral UPLC Method for Efavirenz Enantiomeric Purity

| Parameter | Condition |

|---|---|

| Column | Chiracel OD-H (250 mm x 4.6 mm), 5 µm sapub.org |

| Mobile Phase | n-Hexane and Isopropyl alcohol (IPA) (90:10 v/v) sapub.org |

| Flow Rate | 1.0 mL/min sapub.org |

| Column Temperature | 30°C sapub.org |

| Detection | Photodiode Array (PDA) at 254 nm sapub.org |

| Resolution (Rs) | > 3.0 between (R)- and (S)-Efavirenz sapub.org |

| Linearity Range | 0.249 - 375 µg/mL ct-k.com |

| LOD | 0.075 µg/mL for (R)-Efavirenz ct-k.com |

| LOQ | 0.249 µg/mL for (R)-Efavirenz ct-k.com |

Table 3: Chiral HPLC Method for Efavirenz Enantiomeric Purity

| Parameter | Condition |

|---|---|

| Column | Lux Amylose-2 [amylose tris(5-chloro-2-methyl phenyl carbamate)] asianpubs.org |

| Mobile Phase | 0.1% Formic acid in water and Acetonitrile (B52724) (55:45, v/v) asianpubs.org |

| Flow Rate | 1.0 mL/min asianpubs.org |

| Column Temperature | 25°C asianpubs.org |

| Detection | 252 nm asianpubs.org |

| Linearity Range | 0.04 - 0.4 mg/mL for (R)-enantiomer asianpubs.org |

| LOD | 0.01 mg/mL asianpubs.org |

| LOQ | 0.04 mg/mL asianpubs.org |

Iii. Advanced Analytical Methodologies Utilizing Rac Efavirenz D4 As a Stable Isotope Internal Standard

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays

LC-MS/MS has become the gold standard for the quantification of drugs like efavirenz (B1671121) in biological samples due to its high sensitivity and selectivity. ijpras.com The development of robust LC-MS/MS assays heavily relies on the use of a suitable internal standard, and rac Efavirenz-d4 is an ideal choice for this purpose. vulcanchem.com

Effective chromatographic separation is essential to distinguish efavirenz and its deuterated internal standard from endogenous matrix components and other metabolites. psu.edu Reversed-phase chromatography is commonly employed, often using C18 columns. plos.orgsemanticscholar.org Gradient elution with mobile phases consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is a typical approach. plos.orgresearchgate.netresearchgate.net The flow rate and gradient profile are optimized to achieve sharp peaks, good resolution, and a short run time, often around 5 minutes. plos.orgnih.gov The retention time for efavirenz and its deuterated standard are typically very close, ensuring they experience similar matrix effects. For instance, in one method, the retention times for ¹³C₆-efavirenz and efavirenz were approximately 2.6 minutes. plos.orgnih.gov

Table 1: Example Chromatographic Conditions for Efavirenz Analysis

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 2.1 x 50 mm, 3 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |

| Run Time | 5 min |

| Retention Time | ~2.6 min |

Tandem mass spectrometry, particularly with multiple reaction monitoring (MRM), provides exceptional sensitivity and selectivity for quantifying efavirenz. plos.org The instrument is typically operated in negative electrospray ionization (ESI) mode. plos.orgnih.gov Specific precursor-to-product ion transitions are monitored for both efavirenz and this compound. For example, a common transition for efavirenz is m/z 314.2 → 243.9, while for a deuterated standard like ¹³C₆-efavirenz, the transition might be m/z 320.2 → 249.9. plos.orgresearchgate.netnih.gov The use of a deuterated standard with a distinct mass-to-charge (m/z) ratio prevents interference from the unlabeled analyte. vulcanchem.com Optimization of mass spectrometer parameters such as collision energy and gas pressures is crucial for maximizing the signal intensity of these transitions. plos.orgmsacl.org

Table 2: Example MRM Transitions for Efavirenz and a Deuterated Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Efavirenz | 314.2 | 243.9 |

| ¹³C₆-Efavirenz | 320.2 | 249.9 |

Matrix effects, which are the suppression or enhancement of ionization by co-eluting components from the biological matrix, can significantly impact the accuracy of LC-MS/MS assays. medipharmsai.comresearchgate.net this compound is instrumental in assessing and compensating for these effects. vulcanchem.com Because the stable isotope-labeled internal standard has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar matrix effects. liverpool.ac.ukresearchgate.net The matrix effect can be quantified by comparing the peak area of the analyte in a post-extraction spiked sample to that in a neat solution. plos.org Studies have shown that with the use of a deuterated internal standard, the matrix effect for efavirenz analysis can be minimal. nih.govnih.gov

A fully validated LC-MS/MS method is essential for reliable quantitative analysis. Key validation parameters include:

Linearity: The method should demonstrate a linear response over a specific concentration range. For efavirenz, this range is often from approximately 1.0 to 2,500 ng/mL, with a correlation coefficient (r²) greater than 0.99. plos.orgresearchgate.netnih.gov

Accuracy and Precision: The accuracy of the method is the closeness of the measured value to the true value, while precision measures the reproducibility of the results. Intraday and interday precision are typically evaluated at multiple quality control (QC) concentrations. For efavirenz assays, accuracy values are generally within 85-115%, and precision (expressed as the coefficient of variation, %CV) is typically less than 15%. plos.orgresearchgate.netnih.gov

Limits of Quantification (LOQ): The lower limit of quantification (LLOQ) is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. For efavirenz in plasma, LLOQs as low as 1 ng/mL have been achieved. plos.orgnih.gov

Table 3: Typical Validation Parameters for an LC-MS/MS Assay of Efavirenz

| Parameter | Typical Value |

|---|---|

| Linearity Range | 1.0 - 2,500 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Accuracy | 95.2% - 108% |

| Interday Precision (%CV) | 3.03% - 9.18% |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

Application in Ultra-High-Performance Liquid Chromatography (UHPLC) Techniques

Ultra-high-performance liquid chromatography (UHPLC) offers significant advantages over conventional HPLC, including faster analysis times, improved resolution, and increased sensitivity. oup.comnih.gov The use of smaller particle size columns in UHPLC leads to more efficient separations. When coupled with mass spectrometry, UHPLC-MS/MS methods utilizing this compound can provide rapid and robust quantification of efavirenz in various biological samples. mdpi.com These methods are particularly valuable in high-throughput settings, such as in large clinical studies. oup.comnih.gov

Integration with Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Analytical Applications

While LC-MS/MS is more common for efavirenz analysis, gas chromatography-mass spectrometry (GC-MS) can also be employed. nih.govbhp.org.bw In GC-MS methods, the sample is vaporized and separated in the gas phase before being detected by the mass spectrometer. The use of selected ion monitoring (SIM) in GC-MS enhances selectivity and sensitivity. nih.govbhp.org.bw Although derivatization is sometimes necessary for GC analysis of certain compounds, efavirenz can be analyzed without it. semanticscholar.org A deuterated internal standard like this compound is equally crucial in GC-MS to correct for variability in the injection and ionization processes, ensuring accurate quantification. nih.gov

Role in Analytical Quality Control and Method Transfer Protocols

The reliability of bioanalytical data is paramount in pharmaceutical development and clinical research. The use of stable isotope-labeled internal standards (SIL-IS), such as this compound, is a cornerstone of modern analytical practice, providing a robust framework for quality control (QC) and ensuring the seamless transfer of analytical methods between laboratories.

An internal standard is a compound of known concentration added to all calibration standards, quality control samples, and study samples to correct for variability during analysis. wuxiapptec.com this compound is an ideal internal standard for the quantification of Efavirenz because its physicochemical properties are nearly identical to the unlabeled analyte. wuxiapptec.com This structural and chemical similarity ensures that both compounds behave consistently during sample preparation, extraction, and chromatographic separation. wuxiapptec.comvulcanchem.com Consequently, any physical loss of the analyte during sample handling or fluctuations in instrument response (such as ion suppression or enhancement in mass spectrometry) can be effectively normalized by calculating the ratio of the analyte's response to the internal standard's response. wuxiapptec.comthermofisher.com

Ensuring Method Accuracy and Precision in Quality Control

In the context of analytical quality control, this compound serves as a benchmark to validate and monitor the performance of an analytical method. musechem.com QC samples, which are typically blank biological matrix (e.g., plasma) spiked with known concentrations of the analyte, are analyzed alongside study samples to assess the method's accuracy and precision in real-time. nih.gov The consistent use of this compound in these samples allows laboratories to confirm that the method is performing within established acceptance criteria throughout the analytical run.

Research studies have demonstrated the effectiveness of deuterated Efavirenz standards in achieving high levels of accuracy and precision. For instance, in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Efavirenz in human plasma, this compound was used as the internal standard. The method was validated according to regulatory guidelines, with QC samples demonstrating excellent performance. nih.gov

| Parameter | Specification | Finding |

|---|---|---|

| Internal Standard | This compound | Monitored Transition: m/z 320 → 172 |

| Analyte | Efavirenz | Monitored Transition: m/z 316 → 168 |

| Quantification Range | 15.8 to 15,800 ng/mL | Linear regression with 1/x2 weighting |

| Accuracy | Within ±15% of nominal value | Within ±10% throughout the quantification range |

| Precision (CV%) | ≤15% (≤20% at LLOQ) | <6% CV (except <10% CV at LLOQ) |

The data clearly indicates that the use of this compound facilitates high accuracy and precision, essential components of quality control. Similarly, other studies using different isotopologues of Efavirenz, such as ¹³C₆-Efavirenz, further underscore the value of SIL-IS in QC. These studies report detailed intra- and inter-day precision and accuracy results that fall well within the stringent limits required by regulatory bodies like the European Medicines Agency (EMA). plos.org

| QC Level (ng/mL) | Intra-Day Precision (CV%) | Intra-Day Accuracy (%) | Inter-Day Precision (CV%) | Inter-Day Accuracy (%) |

|---|---|---|---|---|

| 1.0 (LLOQ) | 9.24 | 112 | 12.3 | 108 |

| 3.0 (Low) | 6.42 | 111 | 9.18 | 108 |

| 400 (Medium) | 2.41 | 100 | 3.03 | 95.2 |

| 2000 (High) | 3.80 | 102 | 4.12 | 99.5 |

Facilitating Robust Method Transfer Protocols

Method transfer is the formal process of qualifying a receiving laboratory to perform an analytical method that originated in a sending laboratory. medfilesgroup.com A successful transfer requires demonstrating that the receiving unit can achieve comparable results to the sending unit. medfilesgroup.com The incorporation of this compound into an analytical method is a critical factor in ensuring its robustness and transferability.

The use of a SIL-IS like this compound minimizes the impact of inter-laboratory variables, such as differences in LC-MS/MS systems, ambient laboratory conditions, or minor variations in reagent sources. Because the internal standard co-elutes and responds to matrix effects in the same manner as the analyte, it provides a consistent reference point that makes the method less susceptible to these variations. wuxiapptec.comthermofisher.com This inherent robustness is key to a smooth method transfer.

During a comparative method transfer, the most common approach, both laboratories analyze an identical set of samples. medfilesgroup.com The results are then statistically compared against a set of predetermined acceptance criteria. The use of this compound ensures that the analyte/internal standard response ratio, the basis for quantification, remains consistent between sites, thereby increasing the likelihood of meeting the transfer acceptance criteria.

| Protocol Section medfilesgroup.com | Role and Contribution of this compound |

|---|---|

| Objective and Scope | To verify the receiving lab's proficiency in using the specified LC-MS/MS method for Efavirenz quantification, with this compound as the internal standard. |

| Materials and Instruments | Specifies the source and purity of this compound. Ensures both labs use the same internal standard concentration to maintain consistency. |

| Experimental Design | Defines the number of QC samples and calibration standards to be analyzed. The use of the internal standard is a non-negotiable parameter of the design. |

| Acceptance Criteria | Criteria for accuracy, precision, and reproducibility are based on the analyte/IS ratio. The stability and consistency of the IS response itself may also be monitored as a performance metric. wuxiapptec.commedfilesgroup.com |

| Data Analysis and Reporting | All calculations for concentration are based on the analyte/IS response ratio. The protocol mandates this calculation method for both laboratories to ensure a direct comparison. |

Iv. Mechanistic Investigations of Efavirenz Metabolism Using Deuterated Probes in Non Human and in Vitro Systems

In Vitro Metabolic Profiling and Identification of Deuterated Efavirenz (B1671121) Metabolites

In vitro studies using human liver microsomes (HLMs) and recombinant human enzymes have been instrumental in delineating the metabolic fate of Efavirenz. These studies have identified both Phase I and Phase II metabolic pathways.

The primary route of Efavirenz metabolism is oxidation, predominantly mediated by the cytochrome P450 (CYP) system.

CYP2B6: This is the principal enzyme responsible for the metabolism of Efavirenz. researchgate.netclinpgx.org It primarily catalyzes the 8-hydroxylation of Efavirenz to form 8-hydroxyefavirenz (B1664214). researchgate.netnih.gov

CYP2A6: This enzyme is involved in the 7-hydroxylation of Efavirenz, representing a minor metabolic pathway. clinpgx.org

CYP3A4, CYP3A5, and CYP1A2: These isoforms play a lesser role in the metabolism of Efavirenz. researchgate.netclinpgx.org

The resulting hydroxylated metabolites are pharmacologically inactive. nih.gov

Following hydroxylation, the primary metabolites of Efavirenz undergo Phase II conjugation reactions, primarily glucuronidation.

UGT2B7: This is the key enzyme responsible for the direct N-glucuronidation of Efavirenz to form Efavirenz-N-glucuronide. researchgate.netnih.govnih.gov Studies with recombinant human UGT enzymes have confirmed that UGT2B7 is the main isoform involved in this pathway. nih.gov The hydroxylated metabolites of Efavirenz are also substrates for various UGT enzymes. mdpi.com

While glucuronidation is the major Phase II pathway, other conjugation reactions may occur. In some species, sulfate (B86663) conjugates of hydroxylated Efavirenz metabolites have been identified. semanticscholar.org

Enzyme Kinetics and Inhibition Studies in Microsomal and Recombinant Enzyme Systems

Enzyme kinetic studies have been performed to characterize the affinity and metabolic rate of Efavirenz with various enzymes. For the direct glucuronidation of Efavirenz in vitro, the following kinetic parameters have been reported:

| Enzyme System | Apparent Kₘ (μM) |

|---|---|

| Human Liver Microsomes | 24 |

| Recombinant UGT2B7 | 21 |

These similar Kₘ values indicate that UGT2B7 is the primary enzyme responsible for Efavirenz glucuronidation in the liver. nih.govnih.gov

In vitro studies have demonstrated that Efavirenz can act as both an inhibitor and an inducer of drug-metabolizing enzymes.

Enzyme Inhibition: Efavirenz has been shown to be a potent competitive inhibitor of several CYP and UGT enzymes.

CYP2B6: Efavirenz is a potent competitive inhibitor of CYP2B6. nih.gov

CYP2C8, CYP2C9, and CYP2C19: Moderate inhibition of these enzymes by Efavirenz has been observed. nih.gov

UGT2B7: Efavirenz competitively inhibits UGT2B7-mediated glucuronidation. For instance, it has been shown to be a selective and potent competitive inhibitor of zidovudine (B1683550) glucuronidation by UGT2B7, with a Kᵢ value of 17 μM. nih.govresearchgate.net

UGT1A4 and UGT1A9: Efavirenz has also been found to potently inhibit UGT1A4 and UGT1A9. mdpi.com

Enzyme Induction: Efavirenz is a known inducer of CYP3A4 expression in vivo, which can lead to drug-drug interactions. mdpi.com

Biotransformation in Isolated Cellular Systems (e.g., Primary Neural Cells, Microglia, Hepatocytes)

Investigations into the metabolism of Efavirenz at the cellular level have revealed distinct metabolic capabilities among different cell types, particularly within the central nervous system. These studies are crucial for understanding the local biotransformation of the drug, which may contribute to both its therapeutic efficacy and potential neurotoxicity. nih.gov

Research utilizing primary neural cells from C57BL/6N mice has demonstrated significant cell-type specificity in Efavirenz metabolism. nih.gov When primary cortical and striatal neurons, astrocytes, and microglia were incubated with Efavirenz, metabolic activity was exclusively detected in the microglial cells. nih.gov The sole metabolite identified in the culture medium of these cells was 8-hydroxyefavirenz (8-OHEFV). nih.gov

In contrast, while cortical neurons and astrocytes did not exhibit the capacity to metabolize the parent Efavirenz, they were capable of further processing its metabolites. nih.gov Specifically, these cells demonstrated the ability to glucuronidate both 8-OHEFV and 8,14-dihydroxyefavirenz (B8820817) (8,14-diOHEFV). nih.gov This clear division of metabolic labor among different neural cell types underscores the complexity of drug disposition within the brain. nih.gov

| Cell Type | Metabolic Activity on Efavirenz | Metabolites Formed | Metabolic Activity on Efavirenz Metabolites |

|---|---|---|---|

| Microglia | Metabolism of parent Efavirenz | 8-hydroxyefavirenz (8-OHEFV) | Not specified |

| Cortical Neurons | No metabolism of parent Efavirenz | None | Glucuronidation of 8-OHEFV and 8,14-diOHEFV |

| Astrocytes | No metabolism of parent Efavirenz | None | Glucuronidation of 8-OHEFV and 8,14-diOHEFV |

While Efavirenz-d4 is primarily utilized as an internal standard for analytical purposes, its intracellular metabolic fate is presumed to mirror that of non-deuterated Efavirenz. The primary metabolic pathway for Efavirenz is hydroxylation, predominantly at the 8-position to form 8-OHEFV, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2B6. clinpgx.orgnih.gov Minor hydroxylation also occurs at the 7-position. clinpgx.org

Following hydroxylation, these primary metabolites can undergo further biotransformation. This includes secondary hydroxylation to form dihydroxy metabolites such as 8,14-dihydroxyefavirenz, and conjugation reactions. nih.gov The principal conjugation pathway is glucuronidation, where UDP-glucuronosyltransferases (UGTs) attach a glucuronic acid moiety to the hydroxylated metabolites, forming more water-soluble compounds that can be readily excreted. nih.govclinpgx.org Direct glucuronidation of the parent Efavirenz molecule can also occur. nih.gov The use of deuterated Efavirenz allows for the precise tracing of these metabolic steps within cellular systems.

Comparative Interspecies Metabolism Studies (e.g., Mouse, Macaque) Using Deuterated Analogues

Significant species differences in the metabolism of Efavirenz have been identified through comparative studies, which are critical for the appropriate translation of preclinical findings to human clinical scenarios. Deuterated analogues have facilitated these investigations by enabling accurate metabolite identification and quantification across species.

Studies utilizing brain microsomes from mice, cynomolgus macaques, and humans have revealed both similarities and notable differences in Efavirenz biotransformation. nih.gov The formation of 8-OHEFV from Efavirenz and the subsequent glucuronidation of 8-OHEFV and 8,14-diOHEFV were observed in the brain microsomes of all three species. nih.govnih.gov However, a key distinction was the direct glucuronidation of the parent Efavirenz, which was detected only in the brain microsomes of cynomolgus macaques. nih.govnih.gov

Further research has highlighted other species-specific metabolic pathways. For instance, the formation of a nephrotoxic glutathione (B108866) conjugate of Efavirenz has been observed in rats, a phenomenon not seen in cynomolgus monkeys or humans. researchgate.net The use of Efavirenz deuterated at the methine position of the cyclopropyl (B3062369) ring was shown to significantly reduce the formation of a cyclopropanol (B106826) metabolite, which is a precursor to the toxic glutathione adduct. researchgate.net This finding not only underscored the species-specific nature of this metabolic pathway but also demonstrated the utility of deuterated probes in mechanistic toxicology studies. researchgate.net

| Metabolic Pathway | Mouse | Cynomolgus Macaque | Human | Rat |

|---|---|---|---|---|

| Formation of 8-OHEFV in Brain Microsomes | Observed | Observed | Observed | Not specified in cited brain studies |

| Glucuronidation of 8-OHEFV and 8,14-diOHEFV in Brain Microsomes | Observed | Observed | Observed | Not specified in cited brain studies |

| Direct Glucuronidation of Efavirenz in Brain Microsomes | Not Detected | Detected | Not Detected | Not specified in cited brain studies |

| Formation of Nephrotoxic Glutathione Conjugate | Not specified | Not Detected | Not Detected | Detected |

V. Applications of Rac Efavirenz D4 in Preclinical Pharmacological Research and Drug Interaction Studies

Utilization in Non-Human Animal Models for Drug Disposition and Mechanistic Studies

Preclinical studies in non-human animal models are fundamental to understanding the pharmacokinetic and pharmacodynamic properties of a drug. The use of stable isotope-labeled compounds like rac Efavirenz-d4 is integral to the quantitative analysis in these investigations. medchemexpress.com

Understanding the distribution of a drug into various tissues is crucial for predicting both its efficacy and potential toxicity. Studies have shown that Efavirenz (B1671121) readily crosses the blood-brain barrier and accumulates in the central nervous system (CNS). nih.govnih.gov

In a study involving macaques, after oral administration of Efavirenz, concentrations in the cerebellum and basal ganglia were significantly higher than in plasma, with tissue-to-plasma ratios of 12.7 and 3.7, respectively. nih.gov Similarly, in rats dosed orally for five weeks, the median brain tissue-to-plasma ratio was 9.5. nih.gov These preclinical data highlight the significant penetration and accumulation of Efavirenz in brain tissue. The high lipophilicity of Efavirenz is a key physicochemical property driving this distribution into the fat-rich environment of the brain. nih.gov

While these studies focused on the non-deuterated parent drug, the quantification of Efavirenz and its metabolites in these tissue homogenates relies heavily on the use of deuterated internal standards, such as Efavirenz-d4, to ensure analytical accuracy. oup.comnih.gov For instance, rac 7-hydroxyefavirenz-d4 is used as a standard to quantify hydroxylated metabolites. nih.gov Rapid equilibrium dialysis has been employed to determine Efavirenz's protein binding in brain tissue homogenates, a factor that influences its free concentration and pharmacological activity. nih.gov

Table 1: Efavirenz Tissue Distribution in Preclinical Models

| Animal Model | Tissue | Key Finding | Tissue-to-Plasma Ratio |

|---|---|---|---|

| Macaque | Cerebellum | Significant Accumulation | 12.7 |

| Macaque | Basal Ganglia | Significant Accumulation | 3.7 |

Preclinical research has uncovered that Efavirenz can induce significant changes in cellular and molecular processes, particularly within the brain. news-medical.net Animal models are instrumental in exploring these mechanisms.

Recent studies using a novel combination of tissue imaging and proteomics in mice have shown that Efavirenz alters lipid metabolism in the brain. news-medical.net Specifically, the drug was found to change the abundance of multiple lipids in the hippocampus, thalamus, and corpus callosum. news-medical.net Further investigation into the brain proteome of Efavirenz-treated mice revealed the downregulation of 12 enzymes. news-medical.net These proteins are involved in critical pathways such as energy metabolism and the production and metabolism of lipids. news-medical.net These findings suggest a molecular basis for some of the drug's observed effects and are crucial for understanding its broader biological impact. news-medical.netnih.gov

In other preclinical models, Efavirenz has been shown to induce the DNA damage response pathway, leading to S-phase cell-cycle arrest and anti-proliferative effects in lung cancer cell lines. nih.gov This was associated with the loss of nuclear integrity and modulation of genes related to the cell cycle. nih.gov

A significant area of preclinical research involves the allosteric activation of the enzyme Cytochrome P450 46A1 (CYP46A1) by Efavirenz. mdpi.comnih.gov CYP46A1 is the primary enzyme responsible for cholesterol elimination from the brain through its conversion to 24-hydroxycholesterol (B1141375) (24HC). mdpi.comnih.gov

In mouse models of Alzheimer's disease (5XFAD mice), low doses of Efavirenz have been shown to activate CYP46A1, enhancing brain cholesterol turnover and improving performance in memory tests. nih.govnih.govnih.gov This activation leads to a compensatory increase in neuronal cholesterol biosynthesis to maintain homeostasis. nih.govnih.gov The mechanism of this activation is allosteric, meaning Efavirenz binds to a site on the enzyme distinct from the active site where cholesterol binds. mdpi.comnih.gov This binding induces a conformational change that enhances the enzyme's catalytic activity. drugtargetreview.com

Hydrogen-deuterium exchange (HDX) coupled with mass spectrometry has been a key technology in identifying the specific allosteric binding site for Efavirenz on CYP46A1. nih.govdrugtargetreview.com These preclinical findings have provided a strong rationale for investigating low-dose Efavirenz as a potential therapeutic for neurodegenerative diseases by targeting brain cholesterol metabolism. mdpi.comnih.govresearchgate.net It has also been discovered that primary metabolites of Efavirenz, such as 8-hydroxyefavirenz (B1664214), can be even more potent activators of CYP46A1 in vitro than the parent drug itself. nih.gov

Preclinical Assessment of Drug-Drug Interactions Involving Efavirenz Metabolizing Enzymes

Efavirenz is extensively metabolized by Cytochrome P450 (CYP) enzymes and is also known to be both an inhibitor and an inducer of several of these enzymes. clinpgx.orgnih.gov This creates a high potential for drug-drug interactions (DDIs). This compound is essential in preclinical DDI studies for the precise quantification of metabolic changes.

Efavirenz primarily undergoes 8-hydroxylation via CYP2B6, with minor contributions from other enzymes like CYP2A6, CYP3A4, and CYP1A2. nih.govnih.govresearchgate.net Efavirenz itself is known to induce its own metabolism, a process called autoinduction, by increasing the expression of CYP2B6 and CYP3A4. clinpgx.orgnih.gov This can lead to a decrease in its own plasma concentrations over time.

Preclinical studies, often using in vitro systems like human liver microsomes or animal models, are conducted to evaluate how other drugs might affect Efavirenz exposure. nih.gov

Inducers : Potent enzyme inducers, such as the anti-tuberculosis drug rifampin, can significantly increase the metabolism of Efavirenz by inducing CYP3A4 and CYP2B6, thereby reducing its plasma concentrations and potentially its efficacy. clinpgx.orgnih.gov

Inhibitors : Conversely, drugs that inhibit CYP2B6 or other metabolizing enzymes can increase Efavirenz exposure. In vitro studies have shown that Efavirenz acts as an inhibitor of CYP2B6, CYP2C8, CYP2C9, and CYP2C19. clinpgx.orgnih.govnih.gov

These interactions are complex, as Efavirenz can act as a perpetrator (affecting other drugs) and a victim (being affected by other drugs) of DDIs. nih.govnih.gov For example, in a mouse model, the CYP3A4 inhibitor ritonavir (B1064) significantly increased the exposure of a co-administered drug, while Efavirenz (acting as an inducer) did not have a significant effect in that specific preclinical model. nih.gov

Table 2: Efavirenz and its Interaction with Metabolizing Enzymes

| Enzyme | Role in Efavirenz Metabolism | Effect of Efavirenz on Enzyme | Example Interacting Drug |

|---|---|---|---|

| CYP2B6 | Major pathway (8-hydroxylation) nih.govnih.gov | Inducer and Inhibitor clinpgx.orgnih.gov | Rifampin (Inducer) clinpgx.org |

| CYP3A4 | Minor pathway; induced by Efavirenz clinpgx.orgnih.gov | Inducer clinpgx.orgnih.gov | Ritonavir (Inhibitor) nih.gov |

| CYP2A6 | Minor pathway (7-hydroxylation) nih.govnih.gov | No significant inhibition nih.gov | - |

| CYP2C8 | Not a major metabolic pathway | Inhibitor clinpgx.orgnih.gov | - |

| CYP2C9 | Not a major metabolic pathway | Inhibitor clinpgx.orgnih.gov | - |

| CYP2C19 | Not a major metabolic pathway | Inhibitor clinpgx.orgnih.gov | - |

The quantification of changes in metabolic clearance is a cornerstone of pharmacokinetic analysis and DDI studies. Deuterated Efavirenz, such as Efavirenz-d4 or Efavirenz-d5, plays an indispensable role as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. medchemexpress.comoup.com

By adding a known amount of the deuterated standard to a biological sample (e.g., plasma, tissue homogenate), researchers can accurately account for variations in sample preparation and instrument response. This allows for the precise measurement of the concentration of non-deuterated Efavirenz and its metabolites, such as 8-hydroxyefavirenz. oup.com This accuracy is critical for calculating pharmacokinetic parameters like clearance.

In studies investigating the autoinduction of Efavirenz, for example, accurately measuring the change in drug clearance over time is essential. clinpgx.org The use of deuterated standards ensures that the observed changes in concentration are due to actual changes in metabolic rate rather than analytical variability. Similarly, when assessing the impact of an inducer or inhibitor, the ability to precisely quantify the resulting change in Efavirenz's metabolic clearance provides a clear measure of the DDI's magnitude. nih.gov

Vi. Emerging Research Applications and Methodological Innovations

Integration of rac Efavirenz-d4 in "Click Chemistry" Reagent Systems

A notable application of this compound is in the field of "click chemistry," a class of biocompatible reactions that enable the rapid and specific joining of molecular components. medchemexpress.eumedchemexpress.eumedchemexpress.commedchemexpress.com this compound is classified as a click chemistry reagent due to the presence of an alkyne group in its structure. medchemexpress.eumedchemexpress.eumedchemexpress.commedchemexpress.com This functional group allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. medchemexpress.eumedchemexpress.eumedchemexpress.com Through this reaction, this compound can be covalently linked to other molecules that contain an azide (B81097) group. medchemexpress.eumedchemexpress.eumedchemexpress.com This capability opens up possibilities for creating novel molecular probes and conjugates for various research purposes, such as studying drug-target interactions and developing new diagnostic tools. google.com

The integration of this compound into click chemistry systems leverages its labeled nature for enhanced detection and analysis. The presence of deuterium (B1214612) atoms provides a distinct mass signature, facilitating its identification and quantification in complex biological mixtures. vulcanchem.comveeprho.com

Development of Advanced Spectroscopic Methods for Labeled Compounds

The isotopic labeling of this compound has spurred the development and application of advanced spectroscopic techniques for its characterization and quantification. datahorizzonresearch.com Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are primary methods that benefit from the presence of deuterium. datahorizzonresearch.comrsc.org

In mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as an ideal internal standard for the quantification of Efavirenz (B1671121) and its metabolites in biological samples like plasma, urine, and cerebrospinal fluid. vulcanchem.comveeprho.comnih.gov The deuterium atoms create a specific mass shift, resulting in a distinct mass-to-charge (m/z) ratio that avoids interference from naturally occurring compounds. vulcanchem.com For instance, in LC-MS/MS analysis, the transition of m/z 320 > 172 is monitored for Efavirenz-d4, while the non-deuterated Efavirenz is monitored at m/z 316 > 168. nih.gov

High-resolution mass spectrometry (HRMS) is another powerful tool used to determine the isotopic distribution and abundance of deuterium-labeled compounds like this compound. ccspublishing.org.cn This technique allows for precise mass measurements, which can confirm the successful incorporation of deuterium and the structural integrity of the molecule. rsc.org

NMR spectroscopy also plays a crucial role in the analysis of deuterated compounds. simsonpharma.comthalesnano.com While proton NMR can be used, deuterium NMR provides distinct signals that help differentiate between hydrogen and deuterium atoms within the molecule. simsonpharma.com This is valuable for confirming the specific positions of deuterium labeling. rsc.org Quantitative NMR (qNMR) has been developed as a primary analytical method for determining the purity and concentration of active pharmaceutical ingredients like Efavirenz. researchgate.net

Interactive Table: Spectroscopic Data for this compound

| Property | Value/Description | Source(s) |

| Molecular Formula | C₁₄H₅D₄ClF₃NO₂ | vulcanchem.comscbt.com |

| Molecular Weight | 319.7 g/mol | vulcanchem.comscbt.com |

| CAS Number | 1246812-58-7 | vulcanchem.com |

| Deuterium Labeling | Incorporated at the cyclopropyl (B3062369) moiety (positions 2,2,3,3) | vulcanchem.com |

| Mass Spectrometry (m/z) | 320 > 172 (for Efavirenz-d4) | nih.gov |

Computational and In Silico Modeling of Deuterium Isotope Effects on Efavirenz Metabolism

Computational and in silico modeling techniques are increasingly being employed to understand the impact of deuterium substitution on the metabolism of drugs like Efavirenz. researchgate.netnirmauni.ac.in These models can simulate and predict how the kinetic isotope effect (KIE) of deuterium alters metabolic pathways. wikipedia.orgresearchgate.net

The primary metabolic route for Efavirenz involves hydroxylation by cytochrome P450 (CYP) enzymes, particularly CYP2B6. vulcanchem.comnih.gov The substitution of hydrogen with deuterium at the cyclopropyl ring, as in this compound, can significantly slow down this metabolic process. researchgate.net This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break. rsc.org

In silico studies can model the binding of Efavirenz and its deuterated analogs to the active site of CYP enzymes. nih.govresearchgate.net These simulations help in understanding the structural basis for the observed metabolic differences and can predict potential metabolic switching, where the blockage of one metabolic pathway leads to the enhancement of others. tandfonline.comacs.org For example, studies have shown that deuteration of Efavirenz at the propargylic position can inhibit its enzymatic oxidation, which is responsible for the formation of potentially nephrotoxic metabolites. rsc.orgrsc.org

Molecular dynamics simulations and docking studies are used to investigate the formation of drug-polymer vesicles and their release characteristics, which is crucial for understanding the bioavailability of amorphous solid dispersions of drugs like Efavirenz. pharmaexcipients.com

Future Directions in Deuterated Compound Research for Mechanistic Elucidation

The use of deuterated compounds like this compound is a rapidly growing area of research with significant potential for elucidating complex biological mechanisms. simsonpharma.compharmafocusasia.com Future research will likely focus on several key areas:

Enhanced Mechanistic Studies: The strategic placement of deuterium atoms can continue to be used as a powerful tool to dissect reaction mechanisms, not only in drug metabolism but also in various enzymatic and chemical reactions. thalesnano.comresearchgate.net

Development of Novel Therapeutics: The "deuterium switch" approach, where hydrogen atoms in existing drugs are replaced with deuterium to improve their pharmacokinetic profiles, is a promising strategy for developing new and improved medicines. tandfonline.compharmafocusasia.comnih.gov This can lead to drugs with longer half-lives, reduced toxicity, and improved efficacy. researchgate.netresearchgate.net

Advanced Analytical Techniques: The demand for high-quality deuterated compounds will continue to drive the development of more sensitive and sophisticated analytical methods, such as advanced mass spectrometry and NMR techniques. datahorizzonresearch.comwiseguyreports.com

Predictive Modeling: Further refinement of computational models will allow for more accurate predictions of the effects of deuteration on drug metabolism and toxicity, aiding in the rational design of new deuterated drugs. plos.orgmpg.de

Q & A

Q. Advanced

- In vitro models : Use human liver microsomes (HLMs) or hepatocytes to track deuterium retention during phase I/II metabolism.

- Mass spectrometry imaging (MSI) : Spatial resolution of metabolites in tissue sections.

- Stable isotope labeling : Couple with kinetic isotope effect (KIE) studies to assess metabolic rate differences. Data should be normalized to protein content and validated against negative controls (e.g., non-enzymatic degradation) .

How should experimental designs control for isotopic effects when using rac-Efavirenz-d4 as an internal standard in pharmacokinetic studies?

Q. Basic

- Matrix-matched calibration : Prepare standards in the same biological matrix (e.g., plasma) to account for ion suppression/enhancement.

- Cross-validation : Compare deuterated and non-deuterated compound recovery rates.

- Isotopic dilution assays : Ensure rac-Efavirenz-d4 concentrations are optimized to match expected analyte levels, avoiding saturation or detector nonlinearity .

What strategies resolve conflicting data on rac-Efavirenz-d4’s stability in long-term storage studies?

Q. Advanced

- Controlled storage trials : Test multiple conditions (e.g., -80°C, -20°C, 4°C) with periodic sampling over ≥6 months.

- Degradation product profiling : Use LC-high-resolution MS to identify and quantify breakdown products.

- Error source analysis : Evaluate contributions from freeze-thaw cycles, light exposure, or container adsorption. Statistical tools like Bland-Altman plots can quantify inter-study variability .

How can researchers ensure data integrity and reproducibility in studies involving rac-Efavirenz-d4?

Q. Basic

- Data management plans (DMPs) : Document raw data, metadata, and analytical workflows in FAIR-compliant repositories.

- Blinded reanalysis : Independent replication of a subset of samples to confirm intra-laboratory consistency.

- Error reporting : Quantify uncertainties in deuterium incorporation efficiency and instrumental detection limits .

What advanced statistical methods are appropriate for analyzing enantiomer-specific pharmacokinetics of rac-Efavirenz-d4?

Q. Advanced

- Non-compartmental analysis (NCA) : Calculate AUC, Cmax, and t1/2 for each enantiomer.

- Population pharmacokinetic modeling : Use nonlinear mixed-effects models (e.g., NONMEM) to assess inter-individual variability.

- Bayesian inference : Incorporate prior data on Efavirenz metabolism to refine parameter estimates. Results must be benchmarked against in vitro-in vivo extrapolation (IVIVE) models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.